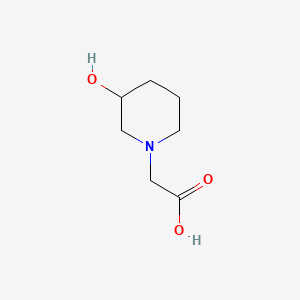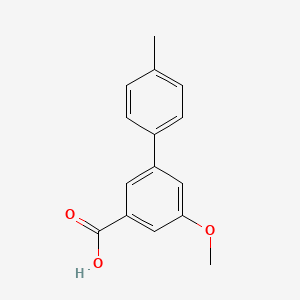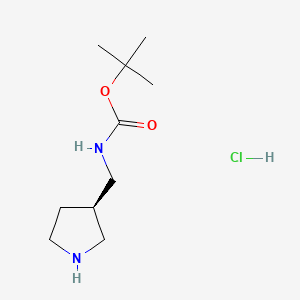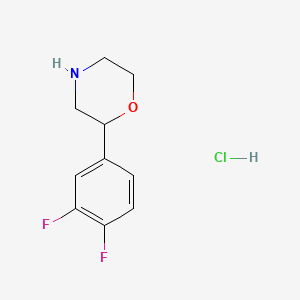
Acide 2,3-difluoropyridine-4-boronique
Vue d'ensemble
Description
2,3-Difluoropyridine-4-boronic acid is a type of organoboron compound . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of 2,3-Difluoropyridine-4-boronic acid involves several steps. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH . A different approach involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of 2,6-difluoropyridine and trimethylborate.Molecular Structure Analysis
The molecular structure of 2,3-Difluoropyridine-4-boronic acid includes a pyridine ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis
2,3-Difluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . It can also react with β-ketodinitriles and aldehydes in a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoropyridine-4-boronic acid include a density of 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Synthèse des pyridines fluorées
Les pyridines fluorées, y compris l'acide 2,3-difluoropyridine-4-boronique, sont utilisées dans la synthèse de divers composés organiques. Elles sont particulièrement utiles en raison de leurs propriétés physiques, chimiques et biologiques intéressantes et inhabituelles . La présence de substituants fortement électro-attracteurs dans le cycle aromatique les rend moins réactives que leurs analogues chlorés et bromés .
Utilisation dans les réactions de couplage croisé
L'this compound est utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura . Ce type de réaction est largement utilisé en chimie organique pour la formation de liaisons carbone-carbone, qui est une étape clé dans la synthèse de nombreuses molécules organiques complexes .
Précurseur de molécules biologiquement actives
Ce composé est également utilisé comme précurseur de molécules biologiquement actives. Par exemple, il a été utilisé dans la synthèse d'hétéroarylbenzylurées ayant une activité inhibitrice de la glycogène synthase kinase 3, et de carboxyindoles ayant une activité inhibitrice de la polymérase HCV NS5B .
4. Utilisation dans la synthèse de dérivés d'acide borinique Les acides boriniques et leurs dérivés chélatés constituent une sous-classe de composés organoboranes utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les matériaux polymères ou optoélectroniques . L'this compound peut être utilisé dans la synthèse de ces dérivés d'acide borinique .
Utilisation dans les applications de détection
Les acides boroniques, y compris l'this compound, ont été utilisés dans le développement de capteurs. Par exemple, ils ont été utilisés dans la création d'un capteur fluorescent pour le catéchol et ses dérivés aminés .
Utilisation dans les capteurs de glucose
Les acides boroniques ont également été utilisés dans le développement de capteurs de glucose. Les fluorophores avec des groupes d'acide boronique se sont avérés répondre aux molécules avec des groupes diol .
Mécanisme D'action
Target of Action
The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2,3-Difluoropyridine-4-boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 2,3-Difluoropyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .
Result of Action
The primary result of the action of 2,3-Difluoropyridine-4-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .
Action Environment
The action of 2,3-Difluoropyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Safety and Hazards
Orientations Futures
Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest towards development of fluorinated chemicals has been steadily increased .
Propriétés
IUPAC Name |
(2,3-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFUOGGCMPGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

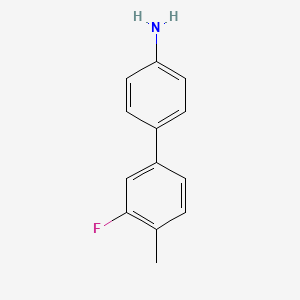
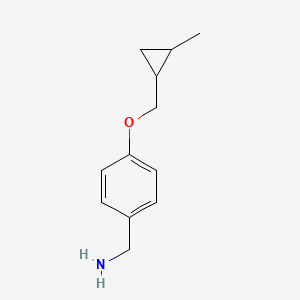


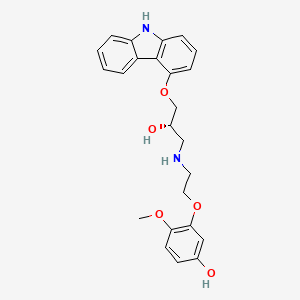
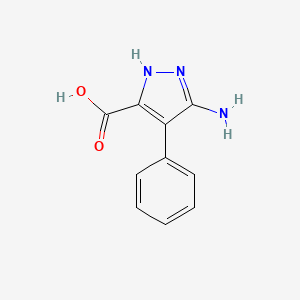
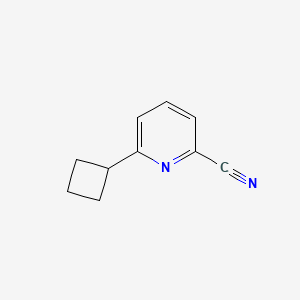
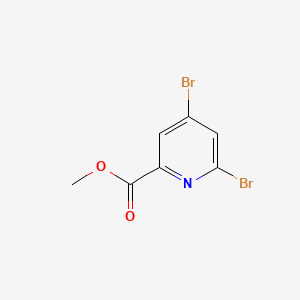
![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)
